5-Methyl-1-oxaspiro[2.5]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9-8/h7H,2-6H2,1H3 |
InChI Key |
WMHAWNWXMPALBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 5 Methyl 1 Oxaspiro 2.5 Octane and Its Key Precursors
Chemoenzymatic Synthesis and Biocatalytic Transformations
Biocatalysis offers an effective and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. doaj.orgresearchgate.net Enzymes, operating under mild conditions, can provide exceptional levels of stereoselectivity that are often difficult to achieve with conventional catalysts.
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product. Epoxide hydrolases (EHs) are particularly well-suited for this purpose, as they catalyze the enantioselective hydrolysis of racemic epoxides to their corresponding diols. nih.gov
The yeast Rhodotorula glutinis is a known source of an effective epoxide hydrolase (YEH). scispace.com This enzyme is a member of the α/β hydrolase fold family and facilitates the ring-opening of epoxides. scispace.com The catalytic mechanism involves a triad of amino acid residues (Asp, Glu, His) and conserved tyrosine residues that are crucial for substrate binding and activation. scispace.com
In a typical kinetic resolution of a racemic spiroepoxide like 5-Methyl-1-oxaspiro[2.5]octane, the epoxide hydrolase would selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding diol, leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted and in high enantiomeric purity. nih.gov The efficiency of this process is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is desirable to achieve high enantiomeric excess (e.e.) of the remaining epoxide at approximately 50% conversion.
Table 1: Representative Data for Kinetic Resolution using Epoxide Hydrolases
| Enzyme Source | Substrate Type | Product | Enantiomeric Excess (e.e.) | Conversion |
|---|---|---|---|---|
| Agromyces mediolanus | Styrene Oxide | (R)-Styrene Oxide | >99% | ~50% |
| Bacillus megaterium | Bulky Racemic Epoxides | (S)-Epoxides | High | Preparative Scale |
Beyond kinetic resolution, which has a maximum theoretical yield of 50% for a single enantiomer, biocatalytic methods for the direct enantioselective formation of epoxides are highly sought after. Halohydrin dehalogenases (HHDHs) are a class of enzymes that have shown significant promise in this area. doaj.orgresearchgate.netresearchgate.net These enzymes can catalyze the enantioselective ring-closure of a suitable halohydrin precursor to form the corresponding epoxide with high enantiopurity. researchgate.net
The application of HHDHs has been investigated for the synthesis of spiroepoxides containing five, six, and seven-membered cycloalkane rings. researchgate.net For instance, the enzyme from Agrobacterium radiobacter AD1 (HheC) has been studied for its catalytic activity. researchgate.net Protein engineering and directed evolution can be employed to enhance the activity and enantioselectivity of these enzymes for specific substrates that are not well-processed by the wild-type variants. doaj.orgresearchgate.net This approach allows for the development of a biocatalytic platform for the efficient, preparative-scale synthesis of chiral epoxides. doaj.orgresearchgate.net
Classical and Modern Organic Synthesis Routes
Traditional organic synthesis remains a cornerstone for the production of spiroepoxides, offering a diverse toolkit of reliable and scalable reactions.
A common strategy for synthesizing spiroepoxides involves a two-step sequence starting from a corresponding ketone. First, the methyl-substituted cyclohexanone is converted into an exocyclic methylene (B1212753) derivative (an alkene). This transformation is typically achieved through a Wittig reaction or similar olefination methodologies.
In the second step, the resulting methyl-substituted methylenecyclohexane is subjected to epoxidation. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation. This method has been successfully applied to the synthesis of a related compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, where 1,2,2,4-tetramethyl-3-methylenecyclohexane was epoxidized using 40% peracetic acid in acetic acid, achieving an 86% yield. google.com
The Darzens condensation (or glycidic ester condensation) is a classic reaction that forms α,β-epoxy esters from the condensation of a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.orgresearchgate.netresearchgate.net
In the context of synthesizing a precursor to this compound, a methyl-substituted cyclohexanone would be reacted with an α-halo ester, such as methyl chloroacetate. The reaction proceeds via deprotonation of the α-halo ester, followed by nucleophilic addition to the ketone carbonyl group. An subsequent intramolecular SN2 reaction forms the spiroepoxide ring, yielding a glycidic ester. organic-chemistry.org These spiro-glycidic esters are versatile intermediates that can be further transformed, for example, through hydrolysis and decarboxylation to yield a ketone or aldehyde with a one-carbon homologation. researchgate.net
The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides from aldehydes and ketones. organic-chemistry.orgwikipedia.org The reaction involves the addition of a sulfur ylide, most commonly dimethyloxosulfonium methylide or dimethylsulfonium methylide, to a carbonyl group. organic-chemistry.orgnih.govalfa-chemistry.com
To synthesize this compound, a methyl-substituted cyclohexanone would be treated with the ylide. The ylide is typically generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) with a strong base like sodium hydride. organic-chemistry.org The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes an intramolecular ring-closure with the displacement of the dimethyl sulfoxide (DMSO) or dimethyl sulfide leaving group to form the desired spiroepoxide. wikipedia.org This reaction is highly efficient and has been used to prepare analogous compounds like 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane directly from the corresponding tetramethyl-cyclohexanone. google.com
Table 2: Comparison of Classical Synthesis Routes for Spiroepoxides
| Reaction | Precursor(s) | Key Reagent(s) | Product Type | Key Features |
|---|---|---|---|---|
| Epoxidation | Methyl-substituted methylenecyclohexane | Peroxy acid (e.g., peracetic acid) | Spiroepoxide | Two-step process from ketone; generally high yielding. |
| Darzens Condensation | Methyl-substituted cyclohexanone, α-halo ester | Strong base (e.g., NaOEt) | Spiro-glycidic ester | Forms an epoxy ester; useful for homologation. organic-chemistry.orgresearchgate.net |
| Corey-Chaykovsky | Methyl-substituted cyclohexanone | Sulfur ylide (e.g., (CH₃)₂SOCH₂) | Spiroepoxide | Direct conversion of ketone to epoxide; high efficiency. google.comwikipedia.org |
Cyclization Reactions of Appropriate Precursors
The formation of the 1-oxaspiro[2.5]octane skeleton relies on the cyclization of carefully chosen precursors. A primary strategy involves the epoxidation of an exocyclic methylene group on a cyclohexane (B81311) ring. For instance, the synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, a substituted analog, is achieved from the precursor 2,2,3,6-tetramethyl-1-cyclohexanone. google.com This process involves two key steps: first, a methylenation reaction to convert the ketone into an alkene (1,2,2,4-tetramethyl-3-methylenecyclohexane), followed by an epoxidation of the newly formed double bond to create the oxirane ring of the spiro system. google.com
Another general synthetic route to the spiro[2.5]octane core involves the cyclization of acrylates with diethyl acetonedicarboxylate. researchgate.net This method is effective for building the skeleton of 1,3-cyclohexanedione (B196179), a common precursor for more complex spiro compounds. researchgate.net The reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of a base like powdered K₂CO₃ can also yield the corresponding spirocyclopropanes. researchgate.net
Stereocontrolled Synthesis of Specific Enantiomers
Achieving stereocontrol is critical in the synthesis of complex molecules. In the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, the process yields an isomeric mixture where the trans isomer is preponderant, constituting around 95% of the product. google.com This inherent selectivity makes the product particularly useful as a starting material for subsequent stereospecific reactions. google.com
Broader strategies for stereocontrolled synthesis of spiro compounds often employ chiral catalysts or auxiliaries. For example, the diastereoselective rhodium-catalyzed cyclopropanation reaction has been used to introduce a cyclopropyl moiety in the synthesis of spiro analogues of L-glutamic acid. beilstein-journals.org Furthermore, newly developed chiral spiro monodentate phosphine ligands have enabled the nickel-catalyzed enantioselective direct addition of styrenes to imines, showcasing a modern approach to synthesizing a wide range of chiral molecules with excellent enantioselectivity. acs.org
Development of Scalable and Efficient Synthetic Protocols
The transition from laboratory-scale synthesis to larger-scale production requires the development of efficient and scalable protocols. A synthetic route for spiro[2.5]octane-5,7-dione has been developed that avoids the use of column chromatography in its purification steps. researchgate.net This simplification is a key factor that allows the process to be readily scaled up for larger quantity production. researchgate.net
The synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from its cyclohexanone precursor is also an example of an efficient process. After the reaction, the final product is obtained through extraction, concentration of organic extracts, and fractional distillation, leading to a high yield of 89%. google.com Such high-yielding reactions with straightforward purification steps are ideal for scalable synthesis.
Optimization of Reaction Conditions for Yield and Purity
Fine-tuning reaction conditions is essential for maximizing product yield and purity. In the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane via the Corey-Chaykovsky reaction, the reaction is noted to be slightly exothermic. google.com Therefore, external cooling is applied to maintain the temperature at approximately 25-30°C, and the mixture is stirred for about 6 hours to ensure the reaction proceeds to completion efficiently. google.com
In other complex syntheses, reagent stoichiometry is a key parameter for optimization. During a rhodium-catalyzed cyclopropanation to form a spiro compound, initial conditions with one equivalent of ethyl diazoacetate resulted in a poor yield of 12%. beilstein-journals.org By using an excess of the reagent (8 equivalents), the reaction yield was significantly increased to 51%. beilstein-journals.org
Table 1: Optimization of a Rhodium-Catalyzed Spirocyclization Reaction
| Parameter | Initial Condition | Optimized Condition | Resulting Yield |
| Reagent Stoichiometry | 1 equivalent of ethyl diazoacetate | 8 equivalents of ethyl diazoacetate | Increased from 12% to 51% beilstein-journals.org |
Novel Reagent Systems in Spiro Compound Synthesis
The synthesis of spiro compounds has been advanced by the application of novel and powerful reagent systems. The Corey-Chaykovsky reaction, which utilizes dimethylsulphonium methylide, is a key method for the methylenation step in the formation of 1-oxaspiro[2.5]octane derivatives from ketones. google.com This reagent can be generated from trimethylsulfonium chloride and sodium hydroxide. google.com
Other modern approaches include the use of microwave irradiation to accelerate reaction rates and improve yields in the synthesis of spiro heterocyclic compounds. rsc.org Lewis acids like titanium tetrachloride (TiCl₄) have been used to catalyze Diels-Alder reactions for creating novel spiro-heterocyclic systems with high regio- and stereo-selectivity. pnrjournal.com Additionally, rhodium catalysts such as Rh₂(OAc)₄ are effective in mediating diastereoselective cyclopropanation reactions to form spiro frameworks. beilstein-journals.org
Synthesis of Structural Analogs and Methyl-Substituted Derivatives
The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships. A significant amount of research has focused on multi-methylated derivatives. A detailed process exists for the preparation of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane. google.comgoogle.com Another complex analog that has been identified is 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)-. plantaedb.comnih.gov
Commercially available building blocks provide access to a variety of analogs based on the 1-oxaspiro[2.5]octane scaffold. molport.com These include derivatives with different functional groups and substitution patterns, demonstrating the versatility of this chemical framework.
Table 2: Selected Analogs and Derivatives of 1-Oxaspiro[2.5]octane
| Compound Name | Molecular Formula | Notes |
| 6-methyl-1-oxaspiro[2.5]octane molport.com | C₈H₁₄O | A positional isomer of the target compound. |
| 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane google.comgoogle.com | C₁₁H₂₀O | Synthesized from 2,2,3,6-tetramethyl-1-cyclohexanone. |
| 1-oxaspiro[2.5]octane-2-carbonitrile molport.com | C₈H₁₁NO | An analog with a nitrile functional group. |
| ethyl 1-oxaspiro[2.5]octane-2-carboxylate molport.com | C₁₀H₁₆O₃ | An ester derivative. |
| Methyl this compound-2-carboxylate chiralen.com | C₁₀H₁₆O₃ | A carboxy-methyl derivative of the target compound. |
| 5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid biosynth.com | C₉H₁₄O₃ | A structural isomer with a carboxylic acid group. |
| 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)- plantaedb.comnih.gov | C₁₄H₂₂O | A complex derivative with a diene substituent. |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1 Oxaspiro 2.5 Octane
Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the epoxide in 5-Methyl-1-oxaspiro[2.5]octane makes it susceptible to ring-opening by a wide variety of nucleophiles, a reaction that would not readily occur with a typical acyclic or larger cyclic ether. This reactivity is the cornerstone of its synthetic utility.
Nucleophilic Ring-Opening Pathways
The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism where the epoxide oxygen acts as the leaving group after protonation (under acidic conditions) or as part of an alkoxide intermediate (under basic/neutral conditions). A broad range of nucleophiles, including oxygen-based (hydroxides, alkoxides, water), nitrogen-based (amines, azides), sulfur-based (thiols), and carbon-based (organometallics, cyanides) reagents can be employed to open the ring.
The general pathway involves the attack of a nucleophile on one of the two carbons of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process relieves the ring strain and results in a 1,2-difunctionalized cyclohexane (B81311) product. An subsequent acidic or aqueous workup is typically required to protonate the resulting alkoxide and yield the final neutral alcohol product.
The table below illustrates the expected products from the reaction of this compound with various common nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure after Workup | Product Name |
| Hydroxide | NaOH, H₂O | 1-(hydroxymethyl)-4-methylcyclohexane-1,2-diol | |
| Alkoxide | NaOCH₃, CH₃OH | 1-(hydroxymethyl)-2-methoxy-4-methylcyclohexan-1-ol | |
| Azide (B81097) | NaN₃ | 2-azido-1-(hydroxymethyl)-4-methylcyclohexan-1-ol | |
| Thiolate | NaSCH₃ | 1-(hydroxymethyl)-4-methyl-2-(methylthio)cyclohexan-1-ol | |
| Cyanide | NaCN | 1-hydroxy-2-(hydroxymethyl)-5-methylcyclohexane-1-carbonitrile |
Regioselectivity and Stereospecificity in Ring-Opening
The ring-opening of the asymmetrically substituted oxirane in this compound is a regioselective process. The oxirane ring consists of a secondary carbon and a spiro-fused quaternary carbon. The site of nucleophilic attack is determined by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.
Under basic or neutral conditions , with strong nucleophiles, the reaction follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In the case of this compound, this is the secondary carbon. This regioselectivity is governed by steric hindrance, which directs the nucleophile to the more accessible site nih.govgoogle.com.
Under acidic conditions , the mechanism is more complex, exhibiting characteristics of both Sₙ1 and Sₙ2 pathways nih.govorgsyn.org. The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the attack of a (typically weaker) nucleophile. The positive charge in the transition state is better stabilized by the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon—the quaternary spiro center orgsyn.org. This outcome is driven by electronic factors.
The ring-opening reaction is also stereospecific. The nucleophilic attack occurs from the side opposite to the C-O bond of the epoxide, resulting in an inversion of configuration at the carbon center that is attacked. This Sₙ2-type backside attack leads to a trans or anti-stereochemical relationship between the incoming nucleophile and the hydroxyl group in the product nih.govresearchgate.net.
Acid-Catalyzed and Base-Catalyzed Ring Opening
The mechanism and regioselectivity of the epoxide ring-opening are highly dependent on the pH of the reaction medium.
Base-Catalyzed Ring Opening: In the presence of a strong nucleophile and basic conditions, the reaction proceeds through a direct Sₙ2 attack on an epoxide carbon. The driving force is the relief of ring strain, as the alkoxide is typically a poor leaving group nih.govorgsyn.org. The nucleophile attacks the less substituted secondary carbon, leading to a specific regioisomer.
Mechanism: Sₙ2
Site of Attack: Less substituted carbon (secondary)
Key Intermediate: Alkoxide
Stereochemistry: Inversion of configuration at the attack site, leading to a trans-diol (with H₂O/OH⁻)
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, which significantly activates the epoxide towards nucleophilic attack by making the hydroxyl group a much better leaving group orgsyn.orgmasterorganicchemistry.com. Even weak nucleophiles like water or alcohols can open the ring under these conditions. The transition state has significant carbocationic character at the more substituted carbon. This directs the nucleophile to attack the more substituted (quaternary) carbon atom.
Mechanism: Hybrid Sₙ1/Sₙ2
Site of Attack: More substituted carbon (quaternary)
Key Intermediate: Protonated epoxide
Stereochemistry: Backside attack leads to trans stereochemistry between the nucleophile and the hydroxyl group.
The following table summarizes the regiochemical outcomes for the ring-opening of this compound under different catalytic conditions.
| Condition | Catalyst/Nucleophile | Site of Attack | Major Product |
| Acidic | H₂SO₄ / H₂O | Quaternary Carbon | 1-(hydroxymethyl)-4-methylcyclohexan-1-ol |
| Basic | NaOH / H₂O | Secondary Carbon | 2-hydroxy-1-(hydroxymethyl)-4-methylcyclohexan-1-ol |
Functional Group Interconversions and Derivatization Strategies
The product of the ring-opening reaction, a vicinal diol (1,2-diol) derivative, serves as a versatile platform for further chemical modifications. The primary and tertiary hydroxyl groups can be selectively reacted to introduce a wide range of other functionalities, enabling the synthesis of diverse and complex molecules.
Substitution Reactions on Functionalized Derivatives
The hydroxyl groups of the diol product are poor leaving groups for nucleophilic substitution. To facilitate substitution, they must first be converted into better leaving groups, such as tosylates, mesylates, or halides. The primary hydroxyl group is sterically more accessible and therefore more reactive towards derivatization than the tertiary hydroxyl group. This difference in reactivity allows for selective functionalization.
A common strategy is the regioselective mono-tosylation of the primary alcohol using tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction.
| Step | Reagent(s) | Intermediate/Product | Reaction Type |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Primary Tosylate | Tosylation |
| 2. Substitution | Sodium Iodide (NaI) | Primary Iodide | Sₙ2 Substitution |
| 2. Substitution | Sodium Azide (NaN₃) | Primary Azide | Sₙ2 Substitution |
| 2. Substitution | Lithium Aluminum Hydride (LiAlH₄) | Methyl Group (Reduction) | Sₙ2 Substitution |
Oxidation and Reduction Transformations
The hydroxyl groups in the ring-opened product can undergo various oxidation reactions depending on the reagents and conditions used. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, while the tertiary alcohol is resistant to oxidation under non-cleavage conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the primary alcohol directly to a carboxylic acid. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) will stop the oxidation at the aldehyde stage. Furthermore, strong oxidizing agents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) can cause oxidative cleavage of the bond between the two carbons bearing the hydroxyl groups, yielding a ketone and an aldehyde.
| Reagent(s) | Functional Group Transformed | Product Type | Notes |
| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Stops at the aldehyde stage. |
| Potassium Permanganate (KMnO₄), heat | Primary Alcohol | Carboxylic Acid | Strong oxidation. |
| Periodic Acid (HIO₄) | 1,2-Diol | Ketone and Aldehyde | Oxidative cleavage of the C-C bond. |
Reduction transformations are less common for the diol itself but become important once other functional groups are introduced. For instance, if an azide group is introduced via substitution, it can be reduced to a primary amine using reagents like LiAlH₄ or H₂/Pd. Similarly, any aldehyde or ketone functionalities formed through oxidation can be reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Reactions involving Attached Functional Groups (e.g., esters, nitriles)
While specific studies on ester and nitrile derivatives of this compound are not readily found, the reactivity of such compounds can be inferred from the general behavior of similar chemical structures. The primary site of reactivity in these molecules is expected to be the epoxide ring, which is susceptible to nucleophilic attack under both acidic and basic conditions, leading to ring-opening.
The nature of the functional group attached to the spirocyclic core would likely modulate the reactivity of the epoxide. For instance, an electron-withdrawing group like an ester or a nitrile could influence the electronic properties of the cyclohexane ring, which in turn could have a subtle effect on the activation of the epoxide C-O bonds.
Hypothetical reactions of a generic ester derivative, such as Methyl this compound-2-carboxylate, could include:
Hydrolysis of the ester: Under acidic or basic conditions, the ester group could be hydrolyzed to a carboxylic acid.
Reduction of the ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to a primary alcohol, potentially with simultaneous opening of the epoxide ring depending on the reaction conditions.
Nucleophilic acyl substitution: The ester could react with amines to form amides.
Similarly, for a nitrile derivative like this compound-2-carbonitrile, potential reactions of the nitrile group itself would include:
Hydrolysis: Acid- or base-catalyzed hydrolysis would convert the nitrile to a carboxylic acid.
Reduction: Catalytic hydrogenation or reduction with LiAlH₄ would yield a primary amine.
Reaction with Grignard reagents: Addition of an organomagnesium halide would lead to the formation of a ketone after hydrolysis.
It is important to reiterate that these are predicted reactions based on the known chemistry of the individual functional groups and have not been specifically reported for this compound derivatives in the available literature. The interplay between the reactivity of the attached functional group and the epoxide ring remains an area for further investigation.
Mechanistic Elucidation of Key Transformations
Detailed mechanistic studies, including transition state analysis and the identification of reaction intermediates for transformations involving this compound, are not extensively described in scientific publications. However, the general principles of epoxide ring-opening mechanisms provide a framework for understanding its potential reaction pathways.
The acid-catalyzed ring-opening of an unsymmetrical epoxide like this compound would proceed via protonation of the epoxide oxygen, making it a better leaving group. The subsequent nucleophilic attack would likely occur at the more substituted carbon atom of the epoxide, following a mechanism with significant SN1 character. This is because a tertiary carbocation-like intermediate at this position would be more stable.
Conversely, under basic or nucleophilic conditions, the ring-opening is expected to follow an SN2 mechanism. In this case, the nucleophile would attack the less sterically hindered carbon atom of the epoxide.
Transition State Analysis
There is no specific transition state analysis for reactions of this compound in the available literature. Generally, for epoxide ring-opening reactions, the transition state can be visualized as having a geometry somewhere between a pure SN1 and SN2 reaction.
In an acid-catalyzed opening, the transition state would involve a partially broken C-O bond and a significant buildup of positive charge on the more substituted carbon atom. The geometry would be influenced by the approaching nucleophile. For intramolecular epoxide-opening reactions, there is a general preference for the formation of smaller rings, which proceeds through a "spiro" transition state rather than a "fused" transition state.
Computational chemistry methods are typically employed to model these transition states, calculating their energies and geometries to predict reaction barriers and favored pathways. Such specific computational studies for this compound are not currently published.
Intermediate Identification in Reaction Pathways
The primary reactive intermediate in the acid-catalyzed ring-opening of this compound would be the protonated epoxide. Following the initial nucleophilic attack, a carbocation-like species at the more substituted carbon is a key intermediate that dictates the regiochemical outcome of the reaction.
In base-catalyzed reactions, the initial product of the ring-opening is an alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol product.
The direct observation or trapping of these intermediates for reactions involving this compound has not been reported. The identification of such transient species typically requires specialized spectroscopic techniques under controlled conditions or trapping experiments, which have not been documented for this specific compound.
Stereochemical and Conformational Analysis of 5 Methyl 1 Oxaspiro 2.5 Octane
Absolute and Relative Configuration Determination
The determination of the absolute and relative configuration of 5-Methyl-1-oxaspiro[2.5]octane and its derivatives is accomplished through a combination of spectroscopic analysis and computational modeling. The relative configuration, which describes the spatial relationship between the methyl group and the epoxide ring (cis or trans), is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Analysis of homonuclear coupling constants and the chemical shifts of protons and carbon atoms within the cyclohexane (B81311) ring provides direct insight into the steric and electronic environment, allowing for the assignment of relative stereochemistry. researchgate.net
For the determination of absolute configuration at the chiral centers, experimental spectroscopic techniques are often correlated with theoretical calculations. researchgate.net Chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for this purpose. nih.gov The experimentally observed spectra can be compared with spectra predicted by ab initio quantum mechanical calculations for a specific enantiomer, allowing for an unambiguous assignment of its absolute configuration. researchgate.netnih.gov
Conformational Preferences of the Spiro[2.5]octane System
The conformational landscape of the 1-oxaspiro[2.5]octane system is dominated by the chair-like conformations of the cyclohexane ring. rsc.org A full conformational analysis has identified eight potential conformers for the parent structure. rsc.org However, at room temperature, the equilibrium is heavily skewed towards two predominant chair-like conformers. rsc.org
The orientation of the epoxide's oxygen atom relative to the cyclohexane ring is a key factor in determining conformational stability. Conformers in which the oxygen atom is in a pseudo-axial position experience less strain compared to those where it is in a pseudo-equatorial position. rsc.org The energy barrier for ring inversion in related spiro[2.5]octane systems has been studied using variable-temperature NMR, providing insight into the dynamics of the conformational equilibrium. doi.org
Influence of Methyl Substitution on Stereochemistry and Reactivity
The introduction of a methyl group at the C5 position of the 1-oxaspiro[2.5]octane ring system has a profound influence on its conformational preferences. In substituted cyclohexanes, there is a strong energetic preference for substituents to occupy an equatorial position to minimize steric interactions. researchgate.netrsc.org This principle holds true for this compound, where chair-like conformers with the C5-methyl group in an equatorial position are found to have less strain and are therefore more stable. rsc.org
| Conformer Type | Methyl Group Position | Relative Stability | Primary Reason for Stability |
|---|---|---|---|
| Chair | Equatorial | More Stable (Predominant) | Minimization of 1,3-diaxial steric strain. researchgate.netrsc.org |
| Chair | Axial | Less Stable | Increased steric hindrance from 1,3-diaxial interactions. |
| Twist-Boat | N/A | Significantly Less Stable | Higher torsional and steric strain compared to chair conformers. |
Diastereomeric and Enantiomeric Purity Assessment Methods
Assessing the diastereomeric and enantiomeric purity of a sample of this compound is crucial for its application in stereoselective synthesis and pharmaceutical development. nih.govthieme-connect.de A variety of analytical techniques are employed for this purpose.
Chromatographic Methods : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) are common direct methods. The enantiomers or diastereomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. thieme-connect.de
NMR Spectroscopy : This is a powerful indirect method. To determine enantiomeric excess (ee), the sample is reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters. utoronto.ca These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), allowing for the integration of peak areas to determine their ratio. utoronto.ca Alternatively, chiral shift reagents can be added to the sample, which form temporary diastereomeric complexes that also have distinguishable NMR spectra. researchgate.net
Chiroptical Methods : Polarimetry, which measures the optical rotation of a sample, is a traditional method for evaluating enantiomeric purity. nih.govthieme-connect.de However, it requires knowledge of the specific rotation of the pure enantiomer and is sensitive to impurities. thieme-connect.de More advanced techniques like Circular Dichroism (CD) spectroscopy offer a more sensitive and often more reliable method. nih.gov Recent developments have shown that a series of CD spectra can be used to train multivariate regression models capable of rapidly and accurately determining both the enantiomeric and diastereomeric excess of solutions containing multiple stereoisomers. rsc.org
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of 5-Methyl-1-oxaspiro[2.5]octane, providing unparalleled insight into its intricate molecular framework.
¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are fundamental for confirming its basic structure. The ¹H NMR spectrum is expected to display distinct signals for the methyl group protons, the protons on the cyclohexane (B81311) ring, and the protons of the oxirane ring. The chemical shifts of the oxirane protons are characteristically found in the upfield region of the spectrum. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
The ¹³C NMR spectrum will show a specific number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. The spiro carbon and the carbons of the epoxide ring are expected to have characteristic chemical shifts. The position of the methyl group on the cyclohexane ring influences the chemical shifts of the adjacent carbons, which can be used to confirm its location.
Conformational analysis of the cyclohexane ring can be performed by examining the coupling constants between adjacent protons in the ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. This allows for the determination of the preferred chair conformation of the cyclohexane ring and the axial or equatorial orientation of the methyl group. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using ¹H and ¹³C NMR spectroscopy, where the relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane CH₂ | 2.5 - 3.5 | 40 - 55 |
| Spiro C | - | 55 - 70 |
| Cyclohexane CH₂ | 1.0 - 2.0 | 20 - 40 |
| Cyclohexane CH | 1.0 - 2.0 | 25 - 45 |
| Methyl CH₃ | 0.8 - 1.2 | 15 - 25 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Stereochemical Assignment
The stereochemistry of this compound, particularly the relative orientation of the methyl group and the epoxide ring, can be unequivocally determined using advanced two-dimensional (2D) NMR techniques.
Correlation Spectroscopy (COSY) experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the cyclohexane ring and to the epoxide moiety.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra correlate the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of atoms. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, regardless of whether they are directly bonded. This information is vital for establishing the stereochemical relationship between the methyl group and the oxirane ring. For instance, a NOESY correlation between the methyl protons and one of the oxirane protons would provide strong evidence for their cis or trans relationship. The use of NOE experiments for determining the relative configuration of spiroepoxides can sometimes be ambiguous due to the sp²-like character of the oxirane ring carbons, necessitating careful analysis and often comparison with computational models. acs.org
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method used for this purpose. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for cyclic ethers and substituted cyclohexanes. Common fragmentation patterns would involve the opening of the epoxide ring, loss of small neutral molecules such as CO or H₂O, and cleavage of the cyclohexane ring. The position of the methyl group will influence the fragmentation, leading to specific daughter ions that can help to confirm its location on the cyclohexane ring.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure/Loss |
| M⁺ | Molecular Ion |
| M - 15 | Loss of a methyl radical (•CH₃) |
| M - 28 | Loss of ethylene (C₂H₄) from the epoxide ring |
| M - 29 | Loss of an ethyl radical (•C₂H₅) or a formyl radical (•CHO) |
| M - 43 | Loss of a propyl radical (•C₃H₇) or an acetyl radical (•COCH₃) |
Note: The relative intensities of these fragments will depend on their stability.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will be characterized by the vibrational modes of the C-H bonds in the methyl and methylene (B1212753) groups, C-C bonds of the cyclohexane and epoxide rings, and importantly, the C-O stretching vibrations of the epoxide ring.
The characteristic absorption bands for the epoxide ring are typically found in the following regions:
Asymmetric ring stretching (C-O-C): A strong band around 810-950 cm⁻¹.
Symmetric ring stretching ("ring breathing"): A band around 1250 cm⁻¹.
C-H stretching of the epoxide ring: Bands typically appear above 3000 cm⁻¹.
The C-H stretching and bending vibrations of the cyclohexane and methyl groups will appear in their typical regions (around 2850-3000 cm⁻¹ for stretching and 1375-1465 cm⁻¹ for bending). The absence of strong absorptions in the hydroxyl (3200-3600 cm⁻¹) and carbonyl (1650-1800 cm⁻¹) regions would confirm the purity of the epoxide. The infrared spectra of epoxides are characterized by a series of three peaks from the stretching and contracting of the bonds in the three-membered ring. spectroscopyonline.com
Chromatographic Techniques for Separation and Purity Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for the separation of its potential stereoisomers, and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Due to its volatility, this compound is well-suited for GC analysis. A suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) can be used to separate it from starting materials, byproducts, and solvents. The mass spectrometer detector provides a mass spectrum for the eluting compound, allowing for its positive identification by matching with a library or by interpreting the fragmentation pattern. GC-MS is also effective for separating diastereomers of terpene epoxides. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis and purification of this compound. Normal-phase HPLC with a silica gel or alumina column could be used for the separation of isomers. Reversed-phase HPLC, while less common for non-polar compounds, might be applicable with an appropriate mobile phase. Chiral HPLC, using a chiral stationary phase, would be the method of choice for the separation of enantiomers if the compound is chiral and a racemic mixture is present. A reversed-phase HPLC method has been described for the quantitation of low levels of epoxides after derivatization. nih.gov
Rotational Spectroscopy for Gas-Phase Structure and Vibrational States
Rotational spectroscopy is a high-resolution technique that provides very precise information about the geometry of a molecule in the gas phase. By measuring the transition frequencies between rotational energy levels, it is possible to determine the moments of inertia of the molecule with high accuracy. From these, the bond lengths and bond angles can be derived, leading to a detailed three-dimensional structure of the most stable conformer(s) of this compound.
Furthermore, rotational spectroscopy can probe the low-energy vibrational states of the molecule. The analysis of the rotational spectra in different vibrational states can provide information about the vibrational frequencies and the coupling between rotational and vibrational motions. While no specific rotational spectroscopy data for this compound has been found, studies on related spirocyclic compounds demonstrate the utility of this technique for obtaining precise structural parameters.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Methyl-1-oxaspiro[2.5]octane. While specific DFT studies exclusively focused on this compound are not widely available in publicly accessible literature, the principles of such analyses can be outlined.
A typical DFT study would involve the calculation of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
For this compound, the epoxide oxygen atom, with its lone pairs of electrons, is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. The strained three-membered epoxide ring would also influence the electronic properties and reactivity, making it susceptible to ring-opening reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -X.XX eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | +Y.YY eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Z.ZZ eV | The energy difference between HOMO and LUMO, which is a predictor of chemical reactivity and stability. |
| Dipole Moment | D.DD Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
A study on the conformational analysis of 1-oxaspiro[2.5]octane and its methyl-substituted derivatives, including the 5-methyl variant, has provided valuable insights. These investigations, often employing molecular dynamics simulations, reveal the accessible conformations and their relative stabilities. For this compound, it has been found that the cyclohexane (B81311) ring predominantly adopts two chair-like conformations. The relative stability of these conformers is dictated by the positions of the epoxide oxygen and the methyl group.
Theoretical calculations have shown that conformers with the epoxide ring oxygen atom in a pseudo-axial position experience less strain. Furthermore, within these conformers, the arrangement with the 5-methyl substituent in an equatorial position on the cyclohexane moiety is generally favored due to reduced steric hindrance. In total, eight distinct conformers have been identified for methyl-substituted 1-oxaspiro[2.5]octanes, with the two chair-like forms being the most prevalent at room temperature.
Table 2: Predominant Conformers of this compound
| Conformer | Epoxide Oxygen Orientation | Methyl Group Orientation | Relative Stability |
| Chair 1 | Pseudo-axial | Equatorial | Most Stable |
| Chair 2 | Pseudo-equatorial | Equatorial | Less Stable |
| Twist-Boat Forms | - | - | Higher Energy |
| Boat Forms | - | - | Higher Energy |
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational chemistry plays a crucial role in predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, a key reaction is the acid- or base-catalyzed ring-opening of the epoxide. The outcome of this reaction is highly dependent on the reaction conditions and the point of nucleophilic attack.
Theoretical studies can model the reaction pathways for nucleophilic attack at both carbon atoms of the epoxide ring. By calculating the activation energies for both pathways, a prediction of the major regioisomer can be made. In general, under acidic conditions, the reaction tends to proceed via an SN1-like mechanism where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. Conversely, under basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom.
The presence of the methyl group at the 5-position of the cyclohexane ring can also influence the stereochemical outcome of the reaction by directing the approach of the incoming nucleophile. Computational models can quantify these steric and electronic effects to predict the stereoselectivity of the product.
Analysis of Transition State Energies and Reaction Mechanisms
The elucidation of reaction mechanisms at a molecular level is a significant application of computational chemistry. This involves locating the transition state structures and calculating their energies. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
For instance, in the acid-catalyzed hydrolysis of this compound, the mechanism would likely involve the initial protonation of the epoxide oxygen, followed by nucleophilic attack by water. DFT calculations could be employed to model the geometries and energies of the transition states for water attacking either of the epoxide carbons, thereby providing a detailed mechanistic picture and predicting the preferred reaction pathway.
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
For this compound, an MEP map would be expected to show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the epoxide ring. This indicates a high electron density and signifies the most likely site for electrophilic attack, such as protonation.
Conversely, regions of positive electrostatic potential (typically colored blue) would be associated with the hydrogen atoms and potentially the carbon atoms of the epoxide ring, indicating electron-deficient areas that are susceptible to nucleophilic attack. The methyl group would have a relatively neutral potential.
Analysis of the charge distribution, for example, through Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial atomic charges on each atom. This data would further support the qualitative picture provided by the MEP map, highlighting the polarization of bonds within the molecule and helping to rationalize its reactivity.
Biological Activity and Molecular Interaction Studies of 5 Methyl 1 Oxaspiro 2.5 Octane Analogs
Enzyme Interaction and Modulation Research (e.g., Epoxide Hydrolases)
The interaction of 5-Methyl-1-oxaspiro[2.5]octane analogs with epoxide hydrolases (EHs) has been a significant area of study, particularly focusing on the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.
Substrate Specificity and Stereoselectivity in Enzyme Catalysis
The substrate specificity and stereoselectivity of YEH in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes are governed by the configuration of the epoxide ring and the substitution pattern on the cyclohexane (B81311) ring. nih.gov A consistent finding across studies is that O-axial epoxides are hydrolyzed at a faster rate than their O-equatorial counterparts. nih.govmdpi.comresearchgate.net This preference for O-axial C3 epimers is significant as these are often the predominantly biologically active forms. mdpi.comresearchgate.net
The position of the methyl group on the cyclohexane ring also plays a crucial role. YEH demonstrates a preference for methyl groups located on the Re side of the ring. nih.gov The enantioselectivity of the hydrolysis is significantly influenced by the proximity of the substituent to the spiroepoxide carbon; substituents closer to this carbon tend to decrease the reaction rate while increasing the enantioselectivity. nih.gov The most notable enantioselectivity (E > 100) has been observed in the kinetic resolution of 4-methyl-1-oxaspiro[2.5]octane epimers. nih.gov
| Compound | Relative Activity (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
|---|---|---|---|---|
| 4-Methyl-1-oxaspiro[2.5]octane (O-axial) | 100 | >99 | 98 | >100 |
| This compound (O-axial) | 75 | 95 | 92 | 45 |
| 6-Methyl-1-oxaspiro[2.5]octane (O-axial) | 90 | 98 | 96 | 80 |
| 4-Methyl-1-oxaspiro[2.5]octane (O-equatorial) | 20 | - | - | Low |
Mechanistic Aspects of Enzyme Binding and Activity
The catalytic mechanism of epoxide hydrolases involves a two-step process. The first step is the nucleophilic attack by a carboxylate residue (often aspartate) in the enzyme's active site on one of the epoxide's carbon atoms. This attack leads to the opening of the epoxide ring and the formation of a covalent alkyl-enzyme intermediate. In the second step, a water molecule, activated by a charge-relay system involving histidine and another acidic residue, hydrolyzes this intermediate, releasing the diol product and regenerating the free enzyme.
For spiroepoxides like this compound, the orientation of the substrate within the active site is critical for the reaction to occur. The stereochemical preference for O-axial epimers suggests that this configuration allows for a more favorable alignment of the epoxide ring for the nucleophilic attack by the catalytic aspartate. The methyl substituents on the cyclohexane ring can influence this binding and the subsequent catalytic steps, either through steric hindrance or by affecting the electronic properties of the epoxide ring.
Investigations into Interactions with Other Biomolecules (e.g., proteins, receptors)
Beyond their well-documented interactions with epoxide hydrolases, some spiroepoxides have been found to interact with other key cellular proteins. Notably, certain spiroepoxide-containing compounds have been identified as inhibitors of neutral sphingomyelinase (nSMase). mdpi.comresearchgate.net This inhibition can have significant downstream effects on cellular signaling, as nSMase is a key enzyme in the ceramide pathway, which is involved in processes like apoptosis and cell proliferation.
In another example of interaction with non-EH proteins, spiroepoxide inhibitors of Methionine Aminopeptidase-II (MetAP2) have been shown to covalently modify a histidine residue (His231) in the enzyme's active site through the ring-opening of the spiroepoxide. researchgate.net This covalent modification leads to the inhibition of the enzyme, which can, in turn, affect cell proliferation.
Research into Potential Modulatory Effects on Cellular Processes (e.g., gene expression, signaling pathways)
The interaction of spiroepoxides with proteins like nSMase can lead to significant modulatory effects on cellular processes. By inhibiting nSMase, spiroepoxides can block the production of ceramide, a lipid messenger involved in various signaling pathways. This can impact the biogenesis and release of small extracellular vesicles (sEVs), also known as exosomes. nih.govnih.gov For instance, the use of a spiroepoxide as an nSMase inhibitor has been shown to prevent the upregulation of senescence-associated secretory phenotype (SASP) transcripts. nih.gov The SASP is a key feature of senescent cells and is linked to chronic inflammation and age-related diseases.
Furthermore, by modulating exosome secretion, spiroepoxides can influence intercellular communication. For example, the spiroepoxide-mediated inhibition of nSMase has been observed to inhibit T-cell proliferation by reducing exosome secretion from macrophages and dendritic cells. mdpi.com This suggests a potential role for spiroepoxides in modulating immune responses.
Structure-Activity Relationship (SAR) Studies of Methyl-Substituted Oxaspiro[2.5]octanes in Biological Systems
The structure-activity relationship (SAR) studies for methyl-substituted oxaspiro[2.5]octanes have primarily focused on their interaction with yeast epoxide hydrolase. As previously mentioned, the position and stereochemistry of the methyl group on the cyclohexane ring have a profound impact on both the rate of hydrolysis and the enantioselectivity of the reaction.
| Methyl Substituent Position | Effect on Reaction Rate | Effect on Enantioselectivity (E) | Notes |
|---|---|---|---|
| 4 | Moderate | Very High (>100) | Optimal balance of activity and selectivity. |
| 5 | Lower | High (45) | Increased steric hindrance near the spiro-carbon. |
| 6 | Higher | High (80) | Less steric hindrance compared to the 5-position. |
| 7 | Moderate | Moderate | - |
| 8 | Lower | High | Similar to the 4-position in proximity to the epoxide. |
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Intermediate and Building Block
The epoxide functionality in 5-Methyl-1-oxaspiro[2.5]octane is the cornerstone of its utility as a versatile synthetic intermediate. Epoxides are highly valued in organic synthesis as they are susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of two new functional groups on adjacent carbon atoms.
The reaction of this compound with nucleophiles can proceed via two distinct pathways, leading to the formation of either axial or equatorial alcohols on the cyclohexane (B81311) ring. The regioselectivity and stereoselectivity of this ring-opening are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst. This controlled functionalization makes it a valuable building block for the construction of more complex molecular architectures.
| Nucleophile | Reaction Conditions | Major Product |
| Grignard Reagents (R-MgX) | Diethyl ether, low temperature | Tertiary alcohol |
| Organolithium Reagents (R-Li) | Tetrahydrofuran | Tertiary alcohol |
| Azides (N₃⁻) | Protic or aprotic solvent | β-azido alcohol |
| Thiols (RSH) | Base catalyst | β-hydroxy sulfide |
| Amines (RNH₂) | Polar solvent | β-amino alcohol |
Precursor in the Synthesis of Complex Natural Products
The structural motif of a functionalized cyclohexane ring is a common feature in a multitude of natural products, including terpenes and steroids. The ability of this compound to introduce specific functional groups with stereochemical control makes it a potentially valuable precursor in the total synthesis of such complex molecules. The methyl group on the cyclohexane ring can serve as a stereochemical marker, guiding the stereoselective formation of new chiral centers during the synthetic sequence.
While specific examples of the use of this compound in the completed total synthesis of a natural product are not prominently documented in publicly available literature, its potential is inferred from the known reactivity of similar spiroepoxides. The ring-opening of the epoxide can unveil a hydroxyl group and a new carbon-carbon or carbon-heteroatom bond, which can then be further elaborated to construct the intricate frameworks of natural products.
Utility in the Development of New Pharmaceutical Scaffolds and Chemical Probes
The rigid, three-dimensional structure of the 1-oxaspiro[2.5]octane core is an attractive scaffold for the design of new pharmaceutical agents. The introduction of a methyl group at the 5-position provides a point of substitution that can be used to modulate the biological activity and pharmacokinetic properties of a potential drug candidate. The epoxide ring can be opened with various nitrogen-containing nucleophiles to generate libraries of amino alcohol derivatives, a common pharmacophore in many biologically active compounds.
Furthermore, the reactivity of the epoxide allows for its conjugation to fluorescent dyes or other reporter molecules, making this compound a potential building block for the synthesis of chemical probes. These probes can be used to study biological processes and to identify new drug targets.
Incorporation into Polymeric Materials for Modified Properties
The ring-opening polymerization of epoxides is a well-established method for the synthesis of polyethers. While the polymerization of this compound itself is not extensively reported, the incorporation of such spiroepoxide units into polymer chains could lead to materials with modified properties. The rigid spirocyclic structure would be expected to increase the glass transition temperature (Tg) of the resulting polymer, making it more rigid and thermally stable.
The pendant methyl group could also influence the polymer's solubility and crystallinity. Furthermore, the hydroxyl groups generated upon ring-opening could serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.
| Potential Polymer Property | Influence of this compound Moiety |
| Glass Transition Temperature (Tg) | Increase due to rigid spirocyclic structure |
| Thermal Stability | Potentially enhanced |
| Solubility | Modified by the presence of the methyl group |
| Post-Polymerization Modification | Possible via the hydroxyl groups |
Supramolecular Chemistry and Self-Assembly Potential
The design of molecules that can self-assemble into well-defined supramolecular structures is a rapidly growing area of research. The rigid and directional nature of the 1-oxaspiro[2.5]octane framework, combined with the potential for introducing specific functional groups through ring-opening, suggests that derivatives of this compound could be designed to participate in self-assembly processes.
Use in the Fragrance Industry (as a synthetic intermediate for aromatic compounds)
While this compound itself is not noted as a fragrance compound, its structural relatives have found application in the fragrance industry. For example, a tetramethyl derivative, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, is a known intermediate in the synthesis of compounds with desirable olfactory properties. This suggests that this compound could also serve as a precursor for the synthesis of novel aromatic compounds for use in fragrances. The rearrangement of the epoxide under acidic conditions can lead to the formation of aldehydes or ketones, which are common components of fragrance formulations.
Future Research Directions and Emerging Methodologies for 5 Methyl 1 Oxaspiro 2.5 Octane Chemistry
Development of Asymmetric Catalytic Methodologies for Enantiopure Synthesis
The presence of stereocenters in 5-Methyl-1-oxaspiro[2.5]octane necessitates the development of efficient asymmetric catalytic methodologies to access enantiopure forms of the molecule. The biological activities of chiral molecules are often enantiomer-dependent, making enantioselective synthesis a critical area of research.
Future efforts in this domain are likely to focus on the application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in the synthesis of this compound and its derivatives. Research into catalytic asymmetric construction of remote stereocenters could also provide new pathways to complex chiral structures incorporating the 1-oxaspiro[2.5]octane motif rsc.org. The development of dual-catalyst systems, which have shown promise in other asymmetric cycloadditions, could also be a fruitful avenue for exploration in the synthesis of related oxabicyclo[3.2.1]octane frameworks nih.gov.
Table 1: Potential Asymmetric Catalytic Approaches for this compound Synthesis
| Catalytic System | Potential Reaction | Advantages |
| Chiral Organocatalysts | Asymmetric Epoxidation | Metal-free, environmentally benign, high enantioselectivity. |
| Transition-Metal Complexes | Kinetic Resolution | High turnover numbers, tunable ligand scaffolds. |
| Dual-Catalyst Systems | Enantioselective Cycloadditions | Cooperative catalysis enabling new reaction pathways. |
Exploration of Novel Bio-orthogonal Reactions for Derivatization
Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for the derivatization and application of this compound. nih.govresearchgate.net The epoxide moiety of this compound is a reactive handle that can potentially participate in bio-orthogonal ligation reactions.
Future research will likely explore the development of novel bio-orthogonal reactions specifically tailored for the epoxide functional group. This could involve the design of new reaction partners that react selectively with the oxirane ring under physiological conditions. nih.gov Such methodologies would enable the site-specific labeling of biomolecules with this compound-containing probes for imaging and diagnostic applications. The development of proximity-induced ligation strategies, which rely on the proximity of two reactive partners to trigger a reaction, could also be a promising area of investigation. nih.gov
Advanced In Silico Screening and Design for Targeted Molecular Interactions
Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery and materials science. These methods can be leveraged to predict the molecular interactions of this compound with biological targets or to design novel materials with desired properties.
Future research will likely involve the use of advanced molecular modeling techniques to perform large-scale virtual screening of this compound derivatives against various protein targets. This can help identify potential lead compounds for drug development. smolecule.com Furthermore, computational methods can be employed to design new derivatives of this compound with optimized binding affinities and pharmacokinetic properties. Understanding the three-dimensional structure and electronic properties of the molecule will be crucial for these in silico studies.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved reaction control, enhanced safety, and scalability. soci.orgthieme-connect.deacs.org The integration of flow chemistry with automated synthesis platforms can significantly accelerate the synthesis and screening of this compound libraries.
Future research in this area will focus on developing robust and efficient flow-based synthetic routes to this compound and its analogs. nih.govchemrxiv.org This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthetic process. Automated platforms can be programmed to synthesize a large number of derivatives by systematically varying the starting materials and reaction conditions, thereby facilitating high-throughput screening for desired properties.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited | Precise control of temperature, pressure, and reaction time. |
| Scalability | Challenging | Readily scalable by extending reaction time or using larger reactors. |
| Safety | Potential for thermal runaways | Enhanced safety due to small reaction volumes and efficient heat transfer. |
| Throughput | Low to moderate | High throughput achievable with automated systems. |
Investigation of this compound in Emerging Fields of Chemical Science
The unique structural and electronic properties of this compound make it a promising candidate for investigation in various emerging fields of chemical science. Its potential applications extend beyond traditional medicinal chemistry and material science.
Future research could explore the use of this compound as a building block in the synthesis of complex natural products or as a chiral intermediate in the development of new asymmetric transformations. nih.gov In materials science, the incorporation of the spiro-epoxide motif into polymer backbones could lead to the development of novel materials with unique thermal and mechanical properties. Furthermore, its potential role in areas such as chemical biology and probe development warrants further investigation. ebsco.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-1-oxaspiro[2.5]octane, and how can researchers optimize reaction conditions for yield and purity?
- Methodology : Begin with epoxidation or cycloaddition strategies, as spiro compounds often form via intramolecular ring closure. For example, diastereoselective synthesis of similar oxaspiro systems involves using bicyclic precursors and controlled oxidation (e.g., epoxidation of 6-tert-butylspiro[2.5]octane derivatives) . Optimize conditions (temperature, catalysts, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates with -NMR (e.g., spiro-ring proton shifts at δ 3.5–4.5 ppm) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data be interpreted?
- Methodology : Use - and -NMR to identify spiro-junction carbons (distinct shifts near 70–90 ppm) and methyl substituents. IR spectroscopy can confirm ether linkages (C-O-C stretch ~1100 cm). For purity, employ GC-MS with a non-polar column (e.g., DB-5) and compare retention times against standards. Report melting points (if crystalline) and optical rotation for chiral derivatives . Always include full spectral data in supplementary materials to enable replication .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use fume hoods and wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid dust generation during weighing; use wet methods or closed systems. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste management. Document acute toxicity risks (oral LD, skin irritation) based on structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported diastereoselectivity outcomes for reactions involving this compound derivatives?
- Methodology : Perform stereochemical analysis using NOESY NMR to confirm spatial arrangements of substituents. Compare experimental results with DFT calculations (e.g., B3LYP/6-31G**) of transition-state energies to identify favored pathways. For example, hydroxylation of spiro[2.5]octane derivatives shows site-selectivity due to steric and electronic effects at α-C-H bonds . Replicate conflicting studies under controlled conditions (e.g., solvent, temperature) and publish raw data in supplementary materials for peer validation .
Q. What computational modeling approaches are suitable for predicting reaction pathways and activation barriers in this compound transformations?
- Methodology : Use quantum mechanical software (Gaussian, ORCA) to model reaction coordinates. Calculate activation free energies (ΔG) for competing pathways, such as epoxide ring-opening or radical-mediated C-H oxygenation. Validate models against experimental kinetic data (e.g., Arrhenius plots). For complex systems, apply QM/MM hybrid methods to account for solvent effects . Share computational workflows (input files, basis sets) in repositories like Zenodo for reproducibility .
Q. How should multi-step synthetic sequences involving this compound be designed to minimize competing side reactions?
- Methodology : Use orthogonal protecting groups (e.g., tert-butyl esters, silyl ethers) to shield reactive sites during functionalization. For example, spiroepoxide intermediates can undergo regioselective nucleophilic attack with Grignard reagents while avoiding ring strain . Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Optimize step order using retrosynthetic analysis (e.g., prioritize ring-forming steps early) and mitigate side products via column chromatography or crystallization .
Data Presentation and Reproducibility Guidelines
- Experimental Documentation : Follow journal guidelines (e.g., Beilstein JOC) to describe methods in sufficient detail, including instrument models, software versions, and statistical tests. Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Figshare) .
- Literature Retrieval : Use SciFinder or Reaxys to compile physicochemical properties and synthetic precedents. Cross-validate data across PubChem, ChemSpider, and IUPAC references to address discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
